molecular formula C9H11NO3 B189527 2-(4-Methoxyphenoxy)acetamide CAS No. 30893-64-2

2-(4-Methoxyphenoxy)acetamide

Cat. No.: B189527
CAS No.: 30893-64-2
M. Wt: 181.19 g/mol
InChI Key: KUPMGNARMIATFA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an acetamide group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenoxy)acetamide interacts with enzymes such as Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain, both found in Alcaligenes faecalis

Cellular Effects

It has been identified as a potent inhibitor of monoamine oxidases A (MAO-A) and B (MAO-B), enzymes that play crucial roles in neurotransmitter metabolism . This suggests that this compound may influence cell function by modulating neurotransmitter levels.

Molecular Mechanism

It is known to interact with Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain , but the specifics of these interactions and their downstream effects remain to be determined.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to interact with certain enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)acetamide typically involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then converted to the corresponding acetamide through an amidation reaction using ammonia or an amine source under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and efficient production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Phenoxyacetamide
  • 2-(4-Formyl-2-methoxyphenoxy)acetamide
  • 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide

Comparison: 2-(4-Methoxyphenoxy)acetamide stands out due to its specific methoxy substitution, which imparts unique chemical properties and biological activities. Compared to 2-Phenoxyacetamide, the methoxy group enhances its ability to interact with certain enzymes, making it a more potent inhibitor. The presence of the methoxy group also influences its reactivity in chemical reactions, providing distinct advantages in synthetic applications .

Properties

IUPAC Name

2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPMGNARMIATFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352330
Record name 2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30893-64-2
Record name 2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Methoxyphenoxy)acetamide interact with MAO-A and what are the downstream effects of this interaction?

A: While the provided research [] identifies this compound as a potent MAO-A inhibitor with a selectivity index (SI) of 245, it doesn't delve into the specific molecular interactions responsible for this inhibition. Further research is needed to elucidate the precise mechanism of action, such as competitive, non-competitive, or irreversible inhibition.

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